2-Bromo-5-methylpyridine 1-oxide

Catalog No.
S687239
CAS No.
19230-58-1
M.F
C6H6BrNO
M. Wt
188.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methylpyridine 1-oxide

CAS Number

19230-58-1

Product Name

2-Bromo-5-methylpyridine 1-oxide

IUPAC Name

2-bromo-5-methyl-1-oxidopyridin-1-ium

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

InChI

InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3

InChI Key

PJPYKXAQHIYIFY-UHFFFAOYSA-N

SMILES

CC1=C[N+](=C(C=C1)Br)[O-]

Canonical SMILES

CC1=C[N+](=C(C=C1)Br)[O-]

Synthesis and Characterization:

2-Bromo-5-methylpyridine 1-oxide has been synthesized and characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) [, , ]. These methods provide valuable information about the molecule's structure, purity, and potential for further research.

Potential Applications:

While the specific research applications of 2-Bromo-5-methylpyridine 1-oxide are not extensively documented, its chemical structure suggests some potential areas of exploration:

  • Intermediate in Organic Synthesis

    The presence of a bromine atom and an N-oxide functional group makes this molecule a potential intermediate in the synthesis of more complex organic compounds. The reactive nature of these groups allows them to participate in various chemical reactions, leading to the formation of new molecules with desired properties [].

  • Ligand Design

    The nitrogen atom in the pyridine ring and the oxygen atom in the N-oxide group can potentially coordinate with metal ions, making 2-Bromo-5-methylpyridine 1-oxide a candidate for ligand design in coordination chemistry []. Ligands play a crucial role in stabilizing metal complexes and influencing their reactivity, opening up avenues for exploring their potential applications in catalysis, materials science, and other fields.

2-Bromo-5-methylpyridine 1-oxide is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom at the second position and a methyl group at the fifth position, along with an oxide functional group. Its molecular formula is C6H6BrNC_6H_6BrN and it has a molecular weight of approximately 172.02 g/mol. The compound appears as a light brown solid and has a melting point of 41-43 °C and a boiling point of 95-96 °C under reduced pressure .

, including:

  • Oxidation: The compound can undergo oxidation to form more complex derivatives.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of other pyridine derivatives.
  • Condensation Reactions: It can react with other compounds to form larger, more complex molecules.

Specific reaction pathways have been documented, indicating its utility in synthesizing various derivatives used in pharmaceuticals.

The biological activity of 2-Bromo-5-methylpyridine 1-oxide has been studied primarily in the context of its derivatives. It is known to play a role in the synthesis of compounds that exhibit cardiovascular activity. This includes its use as a precursor for tetrazole derivatives that have shown potential in treating cardiovascular diseases . Additionally, its interaction with cytochrome P450 enzymes suggests it may influence drug metabolism .

Several synthesis methods for 2-Bromo-5-methylpyridine 1-oxide have been reported:

  • Bromination of 5-Methylpyridine: The most common method involves the bromination of 5-methylpyridine using bromine in an inert solvent under controlled conditions.
  • Oxidation Reactions: Following bromination, oxidation processes can convert the resulting compound into its oxide form.
  • Reflux Conditions: Some methods utilize refluxing with specific reagents to enhance yield and purity .

These methods typically yield moderate to high purity products, with yields around 75% reported in some studies.

2-Bromo-5-methylpyridine 1-oxide is primarily used in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the preparation of biologically active compounds, particularly those targeting cardiovascular issues.
  • Material Science: Its derivatives are explored for applications in materials science due to their unique electronic properties.
  • Research: It is utilized in various research settings for studying reaction mechanisms involving pyridine derivatives .

Studies on the interactions of 2-Bromo-5-methylpyridine 1-oxide reveal its potential effects on various biological systems:

  • Cytochrome P450 Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Biological Assays: In vitro assays have demonstrated its effects on cell viability and proliferation, indicating potential therapeutic applications.

These interactions highlight its significance in pharmacology and toxicology studies.

Several compounds share structural similarities with 2-Bromo-5-methylpyridine 1-oxide. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
6-Bromopyridin-3-ylmethanamine120740-10-50.86
5-Methylpyridin-2(1H)-one139585-70-90.84
6-Bromonicotinic acid122306-01-80.84
5-Bromo-5′-methyl-2,2′:6′,2″-terpyridine149806-06-40.83

Uniqueness:

While many similar compounds exhibit biological activity or serve as intermediates in organic synthesis, the unique combination of bromine substitution and methyl groups in the pyridine ring structure gives 2-Bromo-5-methylpyridine 1-oxide distinct reactivity patterns and biological properties that are not fully replicated in its analogs.

2-Bromo-5-methylpyridine 1-oxide (CAS: 19230-58-1) is a pyridine derivative with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol. Its structure features a pyridine ring substituted with a bromine atom at position 2, a methyl group at position 5, and an N-oxide functional group at position 1 (Figure 1).

Key structural properties:

  • IUPAC Name: 2-Bromo-5-methyl-1-oxidopyridin-1-ium
  • SMILES: CC1=C[N+](=C(C=C1)Br)[O-]
  • InChI Key: PJPYKXAQHIYIFY-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
Melting Point41–43°C
Boiling Point95–96°C (at 15 mmHg)
Density1.56 ± 0.1 g/cm³
SolubilitySoluble in DMSO, chloroform
pKa-0.52 (predicted)
StabilityStable at 2–8°C under dry conditions

The compound is hygroscopic and typically stored in sealed containers at low temperatures to prevent decomposition.

XLogP3

1.2

Wikipedia

2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine

Dates

Last modified: 08-15-2023

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